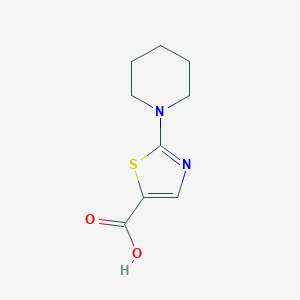

2-(Piperidin-1-yl)-1,3-thiazole-5-carboxylic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-piperidin-1-yl-1,3-thiazole-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O2S/c12-8(13)7-6-10-9(14-7)11-4-2-1-3-5-11/h6H,1-5H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIYHGZWZWANYAV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C2=NC=C(S2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90652779 | |

| Record name | 2-(Piperidin-1-yl)-1,3-thiazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90652779 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

180403-13-8 | |

| Record name | 2-(Piperidin-1-yl)-1,3-thiazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90652779 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 2-(Piperidin-1-yl)-1,3-thiazole-5-carboxylic acid: Synthesis, Properties, and Potential Applications

Abstract

This technical guide provides a comprehensive overview of the chemical properties, a proposed synthesis pathway, and potential applications of the heterocyclic compound 2-(Piperidin-1-yl)-1,3-thiazole-5-carboxylic acid. This molecule incorporates a thiazole-5-carboxylic acid scaffold, a privileged structure in medicinal chemistry, functionalized with a piperidine moiety at the 2-position. This guide is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis, offering detailed protocols and theoretical characterization to facilitate further investigation and application of this compound.

Introduction

The thiazole ring is a fundamental heterocyclic motif present in numerous biologically active compounds and FDA-approved drugs.[1][2] Its derivatives are known to exhibit a wide range of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[3][4] The incorporation of a carboxylic acid group at the 5-position of the thiazole ring provides a handle for further derivatization, such as amide bond formation, which is a common strategy in the development of new therapeutic agents. Furthermore, the 2-amino-thiazole substructure is a cornerstone for the synthesis of many bioactive molecules.[1] This guide focuses on a specific derivative, this compound, which combines the thiazole core with a saturated piperidine ring, a common fragment in many pharmaceuticals that can influence solubility, metabolic stability, and receptor binding.

This document will detail the known and predicted physicochemical properties of the title compound, a proposed synthetic route for its preparation, and a discussion of its potential reactivity and applications based on the established chemistry of related compounds.

Physicochemical Properties

The physicochemical properties of this compound are summarized in the table below. It is important to note that while some data is available from chemical suppliers, many of the properties are predicted through computational models and await experimental verification.

| Property | Value | Source |

| Molecular Formula | C₉H₁₂N₂O₂S | --- |

| Molecular Weight | 212.27 g/mol | --- |

| Appearance | Pale brown powder | Predicted |

| Boiling Point | 404.8 ± 37.0 °C | Predicted |

| Density | 1.352 ± 0.06 g/cm³ | Predicted |

| pKa | 2.43 ± 0.10 | Predicted |

| Form | Solid | --- |

Structure:

Caption: Chemical structure of this compound.

Proposed Synthesis

A plausible synthetic route to this compound involves a two-step process starting from commercially available ethyl 2-bromothiazole-5-carboxylate. This method is based on established procedures for the synthesis of related 2-aminothiazole derivatives.[5][6][7]

Step 1: Synthesis of Ethyl 2-(piperidin-1-yl)-1,3-thiazole-5-carboxylate

This step involves a nucleophilic aromatic substitution reaction where piperidine displaces the bromide at the 2-position of the thiazole ring.

Step 2: Hydrolysis of Ethyl 2-(piperidin-1-yl)-1,3-thiazole-5-carboxylate

The ethyl ester is then hydrolyzed under basic conditions to yield the final carboxylic acid product.

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol

Materials and Equipment:

-

Ethyl 2-bromothiazole-5-carboxylate

-

Piperidine

-

Potassium carbonate (K₂CO₃)

-

Dimethylformamide (DMF)

-

Sodium hydroxide (NaOH)

-

Tetrahydrofuran (THF)

-

Hydrochloric acid (HCl)

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flasks

-

Reflux condenser

-

Magnetic stirrer with heating

-

Separatory funnel

-

Rotary evaporator

-

pH paper

-

Standard laboratory glassware

Step 1: Synthesis of Ethyl 2-(piperidin-1-yl)-1,3-thiazole-5-carboxylate

-

In a round-bottom flask, dissolve ethyl 2-bromothiazole-5-carboxylate (1.0 eq) and potassium carbonate (2.0 eq) in anhydrous DMF.

-

To this stirring suspension, add piperidine (1.2 eq) dropwise at room temperature.

-

Heat the reaction mixture to 80-90 °C and stir for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and pour it into ice-water.

-

Extract the aqueous layer with ethyl acetate (3 x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure using a rotary evaporator.

-

The crude product can be purified by column chromatography on silica gel.

Step 2: Hydrolysis of Ethyl 2-(piperidin-1-yl)-1,3-thiazole-5-carboxylate

-

Dissolve the purified ethyl 2-(piperidin-1-yl)-1,3-thiazole-5-carboxylate (1.0 eq) in a mixture of THF and water (e.g., 3:1 v/v).

-

Add sodium hydroxide (2.0-3.0 eq) to the solution and stir the mixture at room temperature overnight, or gently heat to 40-50 °C for a few hours to expedite the reaction. Monitor the hydrolysis by TLC.

-

Once the starting material is consumed, remove the THF under reduced pressure.

-

Dilute the remaining aqueous solution with water and wash with a non-polar solvent like ether or dichloromethane to remove any unreacted starting material.

-

Cool the aqueous layer in an ice bath and carefully acidify to pH 3-4 with dilute hydrochloric acid.

-

A precipitate should form upon acidification. Collect the solid by vacuum filtration.

-

Wash the solid with cold water and dry under vacuum to yield this compound. Further purification can be achieved by recrystallization if necessary.

Analytical Characterization (Hypothetical Data)

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show signals corresponding to the piperidine ring protons and the lone proton on the thiazole ring.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.0 | s | 1H | Thiazole C4-H |

| ~3.6-3.8 | m | 4H | Piperidine α-CH₂ (adjacent to N) |

| ~1.6-1.8 | m | 6H | Piperidine β,γ-CH₂ |

| ~12-13 | br s | 1H | Carboxylic acid -OH |

¹³C NMR Spectroscopy

The carbon NMR spectrum should display nine distinct signals corresponding to the carbon atoms in the molecule.

| Chemical Shift (δ, ppm) | Assignment |

| ~170-175 | Carboxylic acid C=O |

| ~165-170 | Thiazole C2 (attached to piperidine) |

| ~140-145 | Thiazole C4 |

| ~120-125 | Thiazole C5 |

| ~50 | Piperidine α-C (adjacent to N) |

| ~25-27 | Piperidine β-C |

| ~23-25 | Piperidine γ-C |

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by absorptions from the carboxylic acid and the heterocyclic rings.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2500-3300 | Broad | O-H stretch (carboxylic acid) |

| ~1700 | Strong | C=O stretch (carboxylic acid) |

| ~1600-1450 | Medium-Strong | C=N and C=C stretching (thiazole ring) |

| ~1300-1100 | Medium | C-N and C-S stretching |

Mass Spectrometry

Mass spectral analysis would be expected to show the molecular ion peak and characteristic fragmentation patterns.

| m/z | Interpretation |

| 212 | [M]⁺, Molecular ion |

| 167 | [M - COOH]⁺ |

| 84 | [Piperidine]⁺ fragment |

Reactivity and Stability

Reactivity:

-

Carboxylic Acid Group: The carboxylic acid functionality is the primary site for further chemical modifications. It can undergo standard reactions such as esterification, amide bond formation (e.g., using coupling reagents like HATU or EDC), and reduction to the corresponding alcohol.

-

Thiazole Ring: The thiazole ring is generally stable to a range of reaction conditions. Electrophilic substitution on the thiazole ring is possible, though the electron-donating piperidine group and the electron-withdrawing carboxylic acid group will influence the regioselectivity.

-

Piperidine Ring: The piperidine nitrogen is a tertiary amine and is generally unreactive under neutral or basic conditions. Under strongly acidic conditions, it can be protonated.

Stability:

The compound is expected to be stable under normal laboratory conditions. Storage in a cool, dry, and dark place is recommended to prevent potential degradation. As with many carboxylic acids, decarboxylation could potentially occur at elevated temperatures.

Potential Applications in Drug Discovery

The 2-aminothiazole scaffold is a well-established pharmacophore with a broad spectrum of biological activities.[2][3][4][8] Derivatives have been investigated for their potential as:

-

Anticancer Agents: Many thiazole derivatives have demonstrated cytotoxic effects against various cancer cell lines.

-

Antimicrobial Agents: The thiazole nucleus is present in several antibacterial and antifungal compounds.

-

Anti-inflammatory Agents: Some thiazole derivatives have shown potent anti-inflammatory properties.

The title compound, this compound, serves as a valuable building block for the synthesis of compound libraries for screening against these and other biological targets. The carboxylic acid moiety allows for the facile introduction of diverse functionalities to explore structure-activity relationships (SAR).

Safety and Handling

Reactant Safety:

-

Ethyl 2-bromothiazole-5-carboxylate: This compound is a skin sensitizer and should be handled with care.[9] Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[10]

-

Piperidine: Piperidine is a flammable, toxic, and corrosive liquid.[11][12][13][14][15] It should be handled in a well-ventilated fume hood with appropriate PPE, including chemical-resistant gloves and safety goggles.[12]

Product Safety:

While specific toxicity data for this compound is not available, it should be handled with the standard precautions for a novel chemical compound. Assume it may be an irritant and potentially harmful if ingested or inhaled. Use appropriate PPE during handling.

Conclusion

This compound is a heterocyclic compound with significant potential as a building block in medicinal chemistry and drug discovery. This guide has provided a comprehensive overview of its predicted properties, a detailed, plausible synthetic protocol, and a discussion of its potential applications. While experimental data for this specific molecule is limited in the public domain, the information presented here, based on the well-established chemistry of its constituent moieties, provides a solid foundation for researchers to synthesize, characterize, and explore the biological activities of this and related compounds.

References

-

An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules. 2021 Mar 7;26(5):1449.

- Recent Developments and Biological Activities of 2-Aminothiazole Deriv

- Biological and medicinal significance of 2-aminothiazoles. Der Pharmacia Lettre. 2014;6(5):134-150.

-

Recent Developments and Biological Activities of 2-Aminothiazole Derivatives. PubMed. [Link]

-

Simultaneous Determination of 20 Nitrogen-Containing Heterocyclic Compounds in Soil by Supercritical Fluid Chromatography–Tandem Mass Spectrometry. MDPI. [Link]

- Vibrational Spectra of Thiazole-2-Carboxylic Acid and Thiazole-2-Carboxylate Ion. Spectroscopy Letters. 1988;21(8):795-807.

-

Vibrational Spectra of Thiazole-2-Carboxylic Acid and Thiazole-2-Carboxylate Ion. Taylor & Francis Online. [Link]

- Piperidine - SAFETY D

- Understanding Piperidine: Properties, Uses, and Safety Precautions.

-

An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. PubMed. [Link]

- Essential Safety and Logistical Information for Handling Piperidine-3-carbothioamide. Benchchem.

- Piperidine - SAFETY DATA SHEET. Fisher Scientific. Mar 16, 2023.

- Safety Data Sheet: Piperidine. Carl ROTH. Mar 31, 2025.

-

A new and efficient preparation of 2-aminothiazole-5-carbamides: applications to the synthesis of the anti-cancer drug dasatinib. Semantic Scholar. [Link]

- Conformational Changes in Thiazole-2-carboxylic Acid Selectively Induced by Excitation with Narrowband Near-IR and UV Light.

- Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chrom

-

Infrared study of the association and conformations of thiazole 2-carboxylic acid and 2-aminothiazole. accedaCRIS. [Link]

- Safety d

- Ethyl 2-bromothiazole-5-carboxyl

- Ethyl 2-bromothiazole-5-carboxylate - SAFETY DATA SHEET. Fisher Scientific. Mar 31, 2024.

- Infrared study of the association and conformations of thiazole 2-carboxylic acid and 2-aminothiazole = Estudio infrarrojo de l. accedaCRIS.

- Mass spectrometry of N-[5,5-dimethyl-2(5H)-thienyliden]amines and N-(1-thiaspiro[4.5].

- SAFETY DATA SHEET. Fisher Scientific. May 1, 2025.

- SAFETY D

- List of the proton chemical shifts (ppm) of the NH piperidine, and the DTC derivatives.

- ¹³C NMR chemical shifts of the piperidine ring in compounds 6a‐d. The...

- Piperidine(110-89-4) 1H NMR spectrum. ChemicalBook.

- Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis. Unknown Source.

- 13C Nuclear magnetic resonance spectra of some N-alkylpiperidines and the corresponding N-oxides. N-Substitution and N-oxidation effects.

- Mass Spectrometry for Structure Determination. Simple Nitrogen Heterocycles.

- Piperidine - Optional[13C NMR] - Chemical Shifts. SpectraBase.

- Chemical shifts. Unknown Source.

- NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. RSC Publishing. Dec 6, 2018.

- Experimental and theoretical NMR study of 4-(1-pyrrolidinyl)piperidine.

- Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Deriv

- chemical shift of functional groups in 13C NMR spectroscopy. YouTube. Oct 7, 2022.

- US7408069B2 - Preparation of 2-amino-thiazole-5-carboxylic-acid derivatives - Google P

- Ethyl 2-aminothiazole-5-carboxyl

- Synthesis and antitumor activities of 2-(piperidin-4-yl)-thiazole-4-carboxamides analogues of tubulysins.

- Ethyl 2-aminothiazole-5-carboxylate | Biochemical Reagent. MedChemExpress.

- Synthesis of ethyl 2-benzoyloxymethyl-thiazole-5-carboxyl

- Application Notes and Protocols for the Derivatization of 2-(1-Aminoethyl)thiazole-5-carboxylic acid. Benchchem.

- Ethyl 2-aminothiazole-5-carboxyl

Sources

- 1. researchgate.net [researchgate.net]

- 2. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 3. mdpi.com [mdpi.com]

- 4. Recent Developments and Biological Activities of 2-Aminothiazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. US7408069B2 - Preparation of 2-amino-thiazole-5-carboxylic-acid derivatives - Google Patents [patents.google.com]

- 7. Ethyl 2-aminothiazole-5-carboxylate synthesis - chemicalbook [chemicalbook.com]

- 8. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. fishersci.com [fishersci.com]

- 10. fishersci.com [fishersci.com]

- 11. pentachemicals.eu [pentachemicals.eu]

- 12. Understanding Piperidine: Properties, Uses, and Safety Precautions - Oreate AI Blog [oreateai.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. assets.thermofisher.cn [assets.thermofisher.cn]

- 15. carlroth.com [carlroth.com]

An In-depth Technical Guide to 2-(Piperidin-1-yl)-1,3-thiazole-5-carboxylic acid

CAS Number: 180403-13-8

Abstract

This technical guide provides a comprehensive overview of 2-(Piperidin-1-yl)-1,3-thiazole-5-carboxylic acid, a heterocyclic compound of significant interest in medicinal chemistry and drug development. The guide details its physicochemical properties, proposes a robust synthetic pathway based on established chemical principles, and explores its potential applications as a versatile building block for novel therapeutic agents. This document is intended for researchers, scientists, and professionals in the field of organic synthesis and drug discovery, offering both foundational knowledge and practical insights into the utility of this thiazole derivative.

Introduction: The Thiazole Scaffold in Modern Drug Discovery

The thiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and biologically active agents.[1] Its presence in natural products like Vitamin B1 (thiamine) and potent therapeutics underscores its importance. Thiazole derivatives exhibit a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, anticonvulsant, and anticancer properties.[2][3] The compound this compound combines this key heterocycle with a piperidine moiety and a carboxylic acid handle, making it a highly functionalized and promising starting material for chemical library synthesis and lead optimization programs. The piperidine group can enhance solubility and modulate pharmacokinetic properties, while the carboxylic acid provides a convenient point for amide bond formation and other derivatizations.

Physicochemical and Structural Properties

This compound is a stable, solid compound at room temperature.[4][5] Its key properties are summarized in the table below, derived from supplier data and predictive modeling.

| Property | Value | Source |

| CAS Number | 180403-13-8 | [6][7] |

| Molecular Formula | C₉H₁₂N₂O₂S | [4][6][7] |

| Molecular Weight | 212.27 g/mol | [4][6][7] |

| IUPAC Name | 2-(piperidin-1-yl)thiazole-5-carboxylic acid | [8][9] |

| Appearance | Pale brown solid/powder | [7] |

| Predicted Boiling Point | 404.8 ± 37.0 °C | [6] |

| Predicted Density | 1.352 ± 0.06 g/cm³ | [6] |

| Predicted pKa | 2.43 ± 0.10 | [7] |

| SMILES String | O=C(O)C1=CN=C(N2CCCCC2)S1 | [4][8] |

| InChI Key | JIYHGZWZWANYAV-UHFFFAOYSA-N | [4] |

| Storage | Store at 0-8 °C | [9] |

Proposed Synthesis Pathway

The proposed pathway begins with the reaction of ethyl 2-chloro-3-oxopropanoate with 1-piperidinecarbothioamide. The resulting thiazole ester is then hydrolyzed to yield the final carboxylic acid product.

Caption: Proposed two-step synthesis of the target compound via Hantzsch condensation followed by ester hydrolysis.

Experimental Protocol (Proposed)

Step 1: Synthesis of Ethyl 2-(piperidin-1-yl)thiazole-5-carboxylate

-

To a stirred solution of 1-piperidinecarbothioamide (1.0 eq) in a suitable solvent such as ethanol or methanol, add ethyl 2-chloro-3-oxopropanoate (1.1 eq).

-

Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC). The Hantzsch synthesis is often high-yielding and can proceed to completion within a few hours.[6][8]

-

Upon completion, cool the reaction mixture to room temperature.

-

Concentrate the mixture under reduced pressure to remove the solvent.

-

Redissolve the residue in an organic solvent like ethyl acetate and wash with a saturated sodium bicarbonate solution to neutralize any acid byproduct, followed by a brine wash.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the crude product by column chromatography on silica gel to obtain the pure ethyl ester intermediate.

Step 2: Hydrolysis to this compound

-

Dissolve the purified ethyl ester intermediate (1.0 eq) in a mixture of tetrahydrofuran (THF) and water.

-

Add an excess of a base, such as lithium hydroxide (LiOH) or sodium hydroxide (NaOH) (e.g., 2-3 eq).

-

Stir the mixture at room temperature until the ester is fully consumed, as monitored by TLC.

-

Once the reaction is complete, remove the THF under reduced pressure.

-

Cool the remaining aqueous solution in an ice bath and carefully acidify with a dilute acid (e.g., 1N HCl) to a pH of approximately 3-4.

-

The carboxylic acid product should precipitate out of the solution.

-

Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to yield the final compound.

Spectroscopic Characterization (Anticipated)

While specific spectral data for this compound is not published in peer-reviewed literature, one can predict the characteristic signals based on its structure and data from analogous compounds.[11][12][13]

-

¹H NMR: The spectrum is expected to show characteristic signals for the piperidine ring protons, typically in the aliphatic region (δ 1.5-3.5 ppm). A singlet corresponding to the proton at the C4 position of the thiazole ring would likely appear in the aromatic region (δ 7.5-8.5 ppm). The carboxylic acid proton would present as a broad singlet at a downfield chemical shift (δ > 10 ppm), which is exchangeable with D₂O.

-

¹³C NMR: The spectrum would show distinct signals for the carbonyl carbon of the carboxylic acid (δ 160-175 ppm), carbons of the thiazole ring (with the C2 carbon attached to nitrogen being highly deshielded), and the carbons of the piperidine ring.

-

Mass Spectrometry: The mass spectrum should show a molecular ion peak [M+H]⁺ corresponding to the calculated molecular weight of 212.27.

Applications in Research and Drug Development

The structural motifs within this compound suggest its significant potential as a versatile building block in drug discovery.

Caption: Logical relationship between the core compound's structural features and its potential applications in drug development.

-

Scaffold for Kinase Inhibitors: The 2-aminothiazole core is a cornerstone of many kinase inhibitors. For instance, Dasatinib, a potent anti-cancer drug, features a 2-aminothiazole-5-carboxamide structure.[14] The title compound provides a ready-made scaffold that can be elaborated at the carboxylic acid position to generate libraries of amides for screening against various kinase targets.[9][15]

-

Development of Antimicrobial Agents: Thiazole derivatives have a long history as antimicrobial agents.[3][16] The title compound can be used to synthesize novel derivatives for screening against bacterial and fungal strains, particularly multidrug-resistant pathogens.

-

Anti-inflammatory and CNS Agents: The thiazole ring is found in various compounds with anti-inflammatory and central nervous system (CNS) activity. The piperidine moiety is also common in CNS-active drugs. This combination makes the compound a valuable starting point for developing novel therapeutics in these areas.

Conclusion

This compound (CAS 180403-13-8) is a well-defined chemical entity with significant, albeit largely unexplored, potential in the field of medicinal chemistry. Its synthesis is achievable through established methodologies like the Hantzsch reaction. The presence of three key functional and structural motifs—the bioactive thiazole ring, the property-modulating piperidine group, and the versatile carboxylic acid handle—positions it as a high-value building block for the synthesis of next-generation therapeutic agents. Further research into its derivatization and biological evaluation is highly warranted.

References

-

CSIRO Publishing. (2004). A Convenient Synthesis of 2-Substituted Thiazole-5-carboxylates. Australian Journal of Chemistry, 57(6), 599–604. Retrieved January 20, 2026, from [Link]

-

MDPI. (2017). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Molecules, 22(1), 143. Retrieved January 20, 2026, from [Link]

-

SynArchive. (n.d.). Hantzsch Thiazole Synthesis. Retrieved January 20, 2026, from [Link]

- Google Patents. (n.d.). US7408069B2 - Preparation of 2-amino-thiazole-5-carboxylic-acid derivatives.

-

Organic Chemistry Portal. (n.d.). Thiazole synthesis. Retrieved January 20, 2026, from [Link]

-

ResearchGate. (n.d.). The synthesis of thiazole‐2‐ and of thiazole‐5‐ carboxylic acid via a halogen‐metal exchange reaction). Retrieved January 20, 2026, from [Link]

-

ResearchGate. (n.d.). Synthesis and Biological Activities of 2-Amino-thiazole-5-carboxylic Acid Phenylamide Derivatives. Retrieved January 20, 2026, from [Link]

-

MDPI. (2017). Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Derivatives. Molecules, 22(11), 1904. Retrieved January 20, 2026, from [Link]

-

PubMed Central (PMC). (n.d.). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Retrieved January 20, 2026, from [Link]

-

ResearchGate. (2019). Synthesis and antitumor activities of 2-(piperidin-4-yl)-thiazole-4-carboxamides analogues of tubulysins. Retrieved January 20, 2026, from [Link]

-

Semantic Scholar. (n.d.). A new and efficient preparation of 2-aminothiazole-5-carbamides: applications to the synthesis of the anti-cancer drug dasatinib. Retrieved January 20, 2026, from [Link]

-

MDPI. (2020). Novel Derivatives of 4-Methyl-1,2,3-Thiadiazole-5-Carboxylic Acid Hydrazide: Synthesis, Lipophilicity, and In Vitro Antimicrobial Activity Screening. Molecules, 25(23), 5763. Retrieved January 20, 2026, from [Link]

-

Chem Help Asap. (n.d.). Hantzsch Thiazole Synthesis. Retrieved January 20, 2026, from [Link]

-

Systematic Reviews in Pharmacy. (2020). Synthesis and Biological Activity of Some New Thiazolidinone Derivatives. Retrieved January 20, 2026, from [Link]

-

Geochimica et Cosmochimica Acta. (2007). Structural environments of carboxyl groups in natural organic molecules from terrestrial systems. Part 2: 2D NMR spectroscopy. Retrieved January 20, 2026, from [Link]

-

ResearchGate. (n.d.). Table 4 : 1 H-NMR, 13 C-NMR, and Mass spectra for Compounds 5 a -n. Retrieved January 20, 2026, from [Link]

-

ResearchGate. (n.d.). 1 H NMR spectrum of 5-(furan-2-ylmethylene)-3-(piperidin-1-ylmethyl)thiazolidine-2,4-dione (4a). Retrieved January 20, 2026, from [Link]

-

The Royal Society of Chemistry. (2016). Ag-doped Nano Magnetic γ-Fe2O3@DA Core–Shell Hollow Spheres: an efficient and recoverable heterogeneous catalyst for A3, KA2 Coupling Reactions and [2+3] cycloaddition. Retrieved January 20, 2026, from [Link]

Sources

- 1. 2-PIPERAZIN-1-YL-THIAZOLE-5-CARBOXYLIC ACID METHYL ESTER | 726185-68-8 [m.chemicalbook.com]

- 2. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst [mdpi.com]

- 3. chemimpex.com [chemimpex.com]

- 4. connectsci.au [connectsci.au]

- 5. 2-piperidino-1,3-thiazole-5-carboxylic acid AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 6. chemhelpasap.com [chemhelpasap.com]

- 7. 180403-13-8 CAS MSDS (2-piperidino-1,3-thiazole-5-carboxylic acid) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 8. Microwave-assisted Hantzsch thiazole synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines from the reaction of 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones and thioureas - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 2-(1-Piperidinyl)-5-thiazolecarboxylic acid 95% | CAS: 180403-13-8 | AChemBlock [achemblock.com]

- 10. synarchive.com [synarchive.com]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. rsc.org [rsc.org]

- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 15. researchgate.net [researchgate.net]

- 16. Novel Derivatives of 4-Methyl-1,2,3-Thiadiazole-5-Carboxylic Acid Hydrazide: Synthesis, Lipophilicity, and In Vitro Antimicrobial Activity Screening [mdpi.com]

An In-depth Technical Guide to 2-(Piperidin-1-yl)-1,3-thiazole-5-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the molecular structure, synthesis, and potential applications of 2-(Piperidin-1-yl)-1,3-thiazole-5-carboxylic acid. As a member of the functionally rich thiazole family of heterocyclic compounds, this molecule presents a unique scaffold for investigation in medicinal chemistry and materials science. This document delves into a proposed synthetic pathway, predicted spectroscopic characteristics, and a discussion of its potential biological significance based on established structure-activity relationships of related compounds. This guide is intended to serve as a foundational resource for researchers and professionals engaged in the exploration and utilization of novel thiazole derivatives.

Introduction: The Significance of the Thiazole Scaffold

The 1,3-thiazole ring is a prominent heterocyclic motif found in a wide array of biologically active compounds and approved pharmaceuticals.[1][2] Its unique electronic properties and ability to participate in various non-covalent interactions make it a privileged structure in drug design. The thiazole nucleus is a key component in drugs with diverse therapeutic applications, including antimicrobial, anti-inflammatory, and anticancer agents.[3] The substitution pattern on the thiazole ring plays a crucial role in modulating the pharmacological profile of these molecules. The title compound, this compound, incorporates a piperidine moiety at the 2-position and a carboxylic acid group at the 5-position, features that are anticipated to confer distinct physicochemical and biological properties.

Molecular Structure and Physicochemical Properties

The molecular structure of this compound combines the aromatic, electron-rich thiazole ring with the saturated, basic piperidine ring and an acidic carboxylic acid group. This amalgamation of functionalities suggests a molecule with a complex acid-base character and the potential for diverse intermolecular interactions.

| Property | Value | Source |

| Molecular Formula | C₉H₁₂N₂O₂S | [4] |

| Molecular Weight | 212.27 g/mol | [4] |

| CAS Number | 180403-13-8 | [5] |

| Predicted Boiling Point | 404.8 ± 37.0 °C | [4] |

| Predicted Density | 1.352 ± 0.06 g/cm³ | [4] |

| Predicted pKa | 2.43 ± 0.10 | [4] |

Proposed Synthesis of this compound

Proposed Synthetic Scheme

Caption: Proposed synthetic pathway for this compound.

Step-by-Step Experimental Protocol (Proposed)

Step 1: Synthesis of Ethyl 2-bromothiazole-5-carboxylate

This step utilizes a Sandmeyer-type reaction to convert the amino group of ethyl 2-aminothiazole-5-carboxylate into a bromine atom. This is a standard and reliable method for the synthesis of 2-halothiazoles.[6][7]

-

Diazotization: Dissolve ethyl 2-aminothiazole-5-carboxylate in an aqueous solution of hydrobromic acid (HBr) and cool the mixture to 0-5 °C in an ice bath.

-

Slowly add a solution of sodium nitrite (NaNO₂) in water, maintaining the temperature below 5 °C. Stir for 30-60 minutes to ensure complete formation of the diazonium salt.

-

Sandmeyer Reaction: In a separate flask, prepare a solution of copper(I) bromide (CuBr₂) in HBr.

-

Slowly add the cold diazonium salt solution to the CuBr₂ solution. Effervescence (evolution of N₂ gas) should be observed.

-

Allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC).

-

Work-up and Purification: Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Step 2: Synthesis of Ethyl 2-(piperidin-1-yl)thiazole-5-carboxylate

This step involves a nucleophilic aromatic substitution reaction where piperidine displaces the bromide at the 2-position of the thiazole ring.

-

Reaction Setup: Dissolve ethyl 2-bromothiazole-5-carboxylate in a polar aprotic solvent such as dimethylformamide (DMF).

-

Add an excess of piperidine and a base, such as potassium carbonate (K₂CO₃), to neutralize the HBr formed during the reaction.

-

Heat the reaction mixture to 80-100 °C and stir for several hours. Monitor the progress of the reaction by TLC.

-

Work-up and Purification: After completion, cool the reaction mixture and pour it into water. Extract the product with an organic solvent. Wash the organic layer, dry, and concentrate. The crude product can be purified by column chromatography.

Step 3: Hydrolysis to this compound

The final step is the hydrolysis of the ethyl ester to the corresponding carboxylic acid.

-

Hydrolysis: Dissolve ethyl 2-(piperidin-1-yl)thiazole-5-carboxylate in a mixture of tetrahydrofuran (THF) and water.

-

Add an excess of a base, such as lithium hydroxide (LiOH), and stir the mixture at room temperature.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Work-up and Purification: Acidify the reaction mixture with a dilute acid (e.g., 1N HCl) to a pH of approximately 3-4 to precipitate the carboxylic acid.

-

Collect the solid product by filtration, wash with cold water, and dry under vacuum to yield the final product.

Predicted Spectroscopic Characterization

While experimental data is not publicly available, the spectroscopic characteristics of this compound can be predicted based on its structure. These predictions can guide the characterization of the synthesized compound.

¹H NMR Spectroscopy (Predicted)

-

Thiazole Proton: A singlet is expected for the proton at the C4 position of the thiazole ring, likely in the range of 7.5-8.5 ppm.

-

Piperidine Protons: Complex multiplets are expected for the methylene protons of the piperidine ring. The protons adjacent to the nitrogen atom (α-protons) will appear further downfield (around 3.0-4.0 ppm) compared to the other methylene protons (β- and γ-protons, likely in the range of 1.5-2.0 ppm).

-

Carboxylic Acid Proton: A broad singlet for the carboxylic acid proton is expected at a downfield chemical shift, typically above 10 ppm, and its visibility may depend on the solvent used.

¹³C NMR Spectroscopy (Predicted)

-

Thiazole Carbons: The carbon atoms of the thiazole ring are expected to resonate in the aromatic region (110-170 ppm). The C=O of the carboxylic acid will be the most downfield signal.

-

Piperidine Carbons: The carbon atoms of the piperidine ring will appear in the aliphatic region (20-60 ppm).

-

Carboxylic Carbonyl: The carbonyl carbon of the carboxylic acid will be observed at a characteristic downfield position (around 160-180 ppm).

Infrared (IR) Spectroscopy (Predicted)

-

O-H Stretch: A broad absorption band is expected in the region of 2500-3300 cm⁻¹ corresponding to the O-H stretching of the carboxylic acid.

-

C=O Stretch: A strong absorption band around 1680-1720 cm⁻¹ is characteristic of the C=O stretching of the carboxylic acid.

-

C=N and C=C Stretches: Absorptions in the range of 1500-1650 cm⁻¹ are expected for the C=N and C=C stretching vibrations of the thiazole ring.

-

C-N Stretch: A stretching vibration for the C-N bond of the piperidine group is expected around 1100-1300 cm⁻¹.

Mass Spectrometry (Predicted)

The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (212.27 g/mol ). Fragmentation patterns would likely involve the loss of the carboxylic acid group and fragmentation of the piperidine ring.

Potential Biological and Pharmacological Significance

The structural features of this compound suggest potential for a range of biological activities. The thiazole core is a well-known pharmacophore, and the piperidine and carboxylic acid substituents can significantly influence the molecule's interaction with biological targets.

-

Antimicrobial Activity: Thiazole derivatives are known to possess broad-spectrum antimicrobial properties. The incorporation of a piperidine moiety has also been associated with antimicrobial effects.[8]

-

Anticancer Activity: Many 2-substituted thiazole derivatives have been investigated as potential anticancer agents, targeting various cellular pathways.[2] The carboxylic acid group could enhance water solubility and provide a handle for further derivatization to improve pharmacokinetic properties.

-

Enzyme Inhibition: The specific arrangement of heteroatoms and functional groups in the molecule could enable it to act as an inhibitor for various enzymes, a common mechanism of action for many drugs.

Further research, including in vitro and in vivo studies, is necessary to elucidate the specific biological activities and therapeutic potential of this compound.

Conclusion

This compound is a fascinating molecule that combines several key pharmacophoric elements. While detailed experimental data is currently limited in the public domain, this technical guide provides a solid foundation for researchers interested in its synthesis and exploring its potential applications. The proposed synthetic route is based on robust and well-documented chemical transformations, offering a practical approach to obtaining this compound for further investigation. The predicted spectroscopic data will be invaluable for the structural confirmation of the synthesized molecule. The discussion on its potential biological significance highlights promising avenues for future research in drug discovery and development.

References

-

Semantic Scholar. A new and efficient preparation of 2-aminothiazole-5-carbamides: applications to the synthesis of the anti-cancer drug dasatinib. [Link]

-

Recent Developments and Biological Activities of 2-Aminothiazole Derivatives. [Link]

-

PubMed Central. Biological activity of oxadiazole and thiadiazole derivatives. [Link]

-

Reversing the Hypoxic Adaptive Response in Breast Cancer Cells through Small-Molecule Inhibition of Oncogenic MicroRNA-210. [Link]

-

ResearchGate. The synthesis of thiazole-2- and of thiazole-5- carboxylic acid via a halogen-metal exchange reaction). [Link]

-

PubMed Central. Design, synthesis, and biological investigation of new thiazole-based derivatives as multi-targeted inhibitors endowed with antiproliferative, antioxidant, and antibacterial properties. [Link]

-

PubMed Central. Synthesis and Biological Evaluation of Novel 2-(Piperidin-4-yl)-1,2,3,4-tetrahydroisoquinoline and 2-(Piperidin-4-yl)decahydroisoquinoline Antimycotics. [Link]

-

The Royal Society of Chemistry. Electronic Supplementary Information (ESI) for. [Link]

-

ResearchGate. Synthesis and Biological Activity of Aryl Thiazole Piperidine Amide Compounds. [Link]

- Google Patents.

-

MDPI. Novel Derivatives of 4-Methyl-1,2,3-Thiadiazole-5-Carboxylic Acid Hydrazide: Synthesis, Lipophilicity, and In Vitro Antimicrobial Activity Screening. [Link]

- Google Patents. US3274207A - Processes for preparing thiazole carboxylic acids.

-

YouTube. synthesis of thiazoles. [Link]

-

Aribo Biotechnology. 41731-83-3 | Ethyl 2-bromothiazole-5-carboxylate. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Design, synthesis, and biological investigation of new thiazole-based derivatives as multi-targeted inhibitors endowed with antiproliferative, antioxidant, and antibacterial properties - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Biological activity of oxadiazole and thiadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 180403-13-8 CAS MSDS (2-piperidino-1,3-thiazole-5-carboxylic acid) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. 180403-13-8|2-(Piperidin-1-yl)thiazole-5-carboxylic acid|BLD Pharm [bldpharm.com]

- 6. Page loading... [guidechem.com]

- 7. Page loading... [wap.guidechem.com]

- 8. Synthesis and Biological Evaluation of Novel 2‐(Piperidin‐4‐yl)‐1,2,3,4‐tetrahydroisoquinoline and 2‐(Piperidin‐4‐yl)decahydroisoquinoline Antimycotics - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Potential Biological Activity of 2-(Piperidin-1-yl)-1,3-thiazole-5-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

The thiazole scaffold is a cornerstone in medicinal chemistry, integral to a multitude of biologically active compounds. This guide delves into the therapeutic potential of a specific derivative, 2-(Piperidin-1-yl)-1,3-thiazole-5-carboxylic acid. By examining the structure-activity relationships of analogous compounds and the broader class of 2-aminothiazoles and thiazole-5-carboxylic acids, we extrapolate potential biological activities and lay out a comprehensive framework for its investigation. This document serves as a technical resource, providing detailed experimental protocols for synthesis and biological evaluation, aimed at guiding researchers in unlocking the therapeutic promise of this molecule.

Introduction: The Thiazole Moiety in Drug Discovery

The 1,3-thiazole ring is a privileged heterocyclic scaffold in drug development, prized for its ability to engage in hydrogen bonding, hydrophobic, and π-stacking interactions with biological targets. Its presence in numerous approved drugs, such as the antibiotic Penicillin, the antiretroviral Ritonavir, and the anticancer agent Dasatinib, underscores its therapeutic significance.[1] The 2-aminothiazole subclass, in particular, is a versatile pharmacophore associated with a wide spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antioxidant effects.[2][3][4] Similarly, derivatives of thiazole-5-carboxylic acid are widely explored in pharmaceutical and agricultural research for their roles as building blocks in the synthesis of novel therapeutic agents, particularly targeting bacterial infections and cancer.[5]

The subject of this guide, this compound, combines key structural features from both these promising classes. The piperidine ring at the 2-position and the carboxylic acid at the 5-position present opportunities for diverse chemical modifications and interactions with biological systems. This guide will explore the untapped potential of this specific molecule.

Synthesis of this compound

The synthesis of 2-aminothiazole-5-carboxylic acid derivatives is well-documented, often following the principles of the Hantzsch thiazole synthesis.[6] A general and efficient method for the synthesis of the target compound can be adapted from established protocols. A plausible synthetic route involves the reaction of a β-ethoxyacrylate with thiourea, followed by the introduction of the piperidine moiety.

Proposed Synthetic Protocol:

A multi-step synthesis can be envisioned, starting from readily available starting materials.

Diagram: Proposed Synthesis Workflow

Sources

- 1. archives.ijper.org [archives.ijper.org]

- 2. mdpi.com [mdpi.com]

- 3. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 4. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. chemimpex.com [chemimpex.com]

- 6. researchgate.net [researchgate.net]

The Evolving Landscape of 2-(Piperidin-1-yl)-1,3-thiazole-5-carboxylic Acid Derivatives: A Technical Guide for Drug Discovery

Abstract

The 1,3-thiazole ring system is a cornerstone of medicinal chemistry, renowned for its presence in a multitude of clinically significant therapeutic agents. This technical guide provides an in-depth exploration of a specific, yet versatile, subclass: derivatives and analogs of "2-(Piperidin-1-yl)-1,3-thiazole-5-carboxylic acid." We will dissect the synthetic strategies for assembling this core scaffold, delve into the nuanced structure-activity relationships (SAR) that govern its diverse biological effects, and present detailed, field-proven protocols for its synthesis and biological evaluation. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this promising chemical space for the discovery of novel therapeutics targeting a spectrum of diseases, from cancer to inflammatory and infectious conditions.

Introduction: The Thiazole Scaffold in Modern Drug Discovery

The thiazole moiety is a privileged heterocyclic structure, integral to the pharmacological activity of numerous approved drugs. Its unique electronic properties, ability to engage in hydrogen bonding, and relative metabolic stability make it an attractive building block for medicinal chemists. The 2-substituted-1,3-thiazole-5-carboxylic acid framework, in particular, offers a versatile platform for generating libraries of compounds with diverse biological activities. The incorporation of a piperidine ring at the 2-position introduces a basic nitrogen atom, which can be crucial for target engagement and can significantly influence the pharmacokinetic properties of the molecule. This guide will focus on this specific scaffold and its analogs, providing a comprehensive overview of their synthesis, biological activities, and the methodologies used to investigate them.

Synthetic Strategies: Assembling the Core and its Analogs

The construction of the this compound core and its derivatives primarily relies on the robust and versatile Hantzsch thiazole synthesis. This classical method involves the condensation of an α-halocarbonyl compound with a thioamide or thiourea. Variations of this approach allow for the introduction of diverse substituents at the 2, 4, and 5-positions of the thiazole ring.

General Synthetic Scheme: The Hantzsch Thiazole Synthesis

The Hantzsch synthesis provides a direct and efficient route to the thiazole core. The general reaction involves the cyclocondensation of an α-haloester with a thiourea derivative. For the synthesis of the piperidinyl-substituted core, 1-piperidinecarbothioamide is a key reagent.

Caption: General workflow for the Hantzsch synthesis of the target scaffold.

Detailed Experimental Protocol: Synthesis of Ethyl 2-(piperidin-1-yl)-1,3-thiazole-5-carboxylate

This protocol is adapted from established Hantzsch synthesis methodologies for analogous structures.

Materials:

-

Ethyl 2-chloro-3-oxobutanoate

-

Piperidine-1-carbothioamide

-

Ethanol, absolute

-

Sodium bicarbonate (NaHCO₃)

-

Dichloromethane (DCM)

-

Magnesium sulfate (MgSO₄), anhydrous

Procedure:

-

To a solution of piperidine-1-carbothioamide (1.0 eq) in absolute ethanol (10 mL/mmol), add ethyl 2-chloro-3-oxobutanoate (1.1 eq).

-

Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and neutralize with a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with dichloromethane (3 x 20 mL).

-

Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the title compound.

Hydrolysis to the Carboxylic Acid:

-

Dissolve the purified ethyl ester (1.0 eq) in a mixture of tetrahydrofuran (THF) and water (3:1).

-

Add lithium hydroxide (LiOH) (2.0 eq) and stir the mixture at room temperature for 12-18 hours.

-

Acidify the reaction mixture to pH 3-4 with 1 M HCl.

-

Extract the product with ethyl acetate (3 x 20 mL).

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield the final carboxylic acid.

Biological Activities and Structure-Activity Relationships (SAR)

Derivatives of the this compound scaffold have demonstrated a remarkable breadth of biological activities, with the most prominent being anticancer, anti-inflammatory, and antimicrobial effects. The SAR for each activity is distinct, offering multiple avenues for optimization.

Anticancer Activity: Targeting Kinase Signaling

A significant body of research has focused on the development of 2-aminothiazole derivatives as potent kinase inhibitors.[1] Key targets include Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), c-Met, and Cyclin-Dependent Kinases (CDKs), which are crucial for tumor angiogenesis, metastasis, and cell cycle progression, respectively.[2]

Caption: Simplified signaling pathway of thiazole derivatives as kinase inhibitors.

SAR Insights for Anticancer Activity:

-

5-Position: The carboxylic acid at the 5-position is often converted to an amide to enhance interactions with the hinge region of kinase active sites. The nature of the amide substituent is critical for potency and selectivity.

-

4-Position: Substitution at the 4-position of the thiazole ring with aryl groups can improve potency through additional hydrophobic or π-stacking interactions.

-

2-Position (Piperidine): The piperidine moiety can be further functionalized to modulate solubility and target engagement. For instance, N-acylation of the piperidine nitrogen can introduce additional interaction points.

Quantitative Data for Anticancer Activity:

| Compound ID | R Group (at 5-position amide) | Target Kinase | IC₅₀ (µM) | Cancer Cell Line | IC₅₀ (µM) |

| Analog 1 | 2-chloro-6-methylphenyl | c-Met | 0.280 | MCF-7 | 6.25 |

| Analog 2 | 4-fluorophenyl | VEGFR-2 | 0.057 | A549 | 6.68 |

| Analog 3 | Phenyl | CDK2/cycE | 0.048 | A2780 | 0.095 |

| Analog 4 | 4-cyanophenyl | Akt | - | C6 | 3.83 |

Data synthesized from multiple sources for illustrative purposes.[2][3]

Anti-inflammatory Activity: COX Inhibition and Modulation of MAPK Pathways

Thiazole derivatives have emerged as promising anti-inflammatory agents, primarily through the inhibition of cyclooxygenase (COX) enzymes, which are key mediators of prostaglandin synthesis.[4][5] Some derivatives exhibit selectivity for the inducible COX-2 isoform over the constitutive COX-1, which is a desirable property for reducing gastrointestinal side effects associated with traditional NSAIDs.[6][7][8] Additionally, these compounds can modulate inflammatory signaling cascades such as the p38 MAPK and JNK pathways.[9]

Quantitative Data for COX Inhibition:

| Compound ID | R Group (at 4-position) | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (COX-1/COX-2) |

| Analog 5 | 4-hydroxy-3-methoxyphenyl | 0.0556 | 9.01 | 0.006 |

| Analog 6 | 4-(methylsulfonyl)phenyl | >100 | 0.08 | >1250 |

| Analog 7 | 3,4,5-trimethoxyphenyl | 26.88 | 23.26 | 1.16 |

Data synthesized from multiple sources for illustrative purposes.[4][6][7]

Antimicrobial Activity

The 2-aminothiazole scaffold is a well-established pharmacophore in the development of antimicrobial agents.[10] Derivatives have shown broad-spectrum activity against both Gram-positive and Gram-negative bacteria, as well as various fungal strains.[3][11][12]

Quantitative Data for Antimicrobial Activity (MIC in µg/mL):

| Compound ID | S. aureus (MDR) | E. coli (MDR) | P. aeruginosa | C. albicans |

| Analog 8 | 250 | 375 | 375 | >1000 |

| Analog 9 | 250 | >500 | >500 | >1000 |

| Analog 10 | 7 | 28 | 44 | >64 |

Data synthesized from multiple sources for illustrative purposes.[10][12]

Key Experimental Workflows

In Vitro Anticancer Evaluation: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Protocol:

-

Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Treat the cells with various concentrations of the test compounds and a vehicle control (e.g., DMSO).

-

Incubate for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability and determine the IC₅₀ value.

Caption: Workflow for the MTT cell viability assay.

In Vitro Kinase Inhibition Assay (VEGFR-2)

This protocol outlines a typical luminescence-based kinase assay to determine the inhibitory activity of compounds against VEGFR-2.

Materials:

-

Recombinant human VEGFR-2 kinase

-

Kinase buffer (e.g., Tris-HCl, MgCl₂, DTT)

-

ATP

-

Poly (Glu, Tyr) 4:1 substrate

-

Kinase-Glo™ Luminescent Kinase Assay Kit

-

White, opaque 96-well plates

Protocol:

-

Prepare a reaction mixture containing kinase buffer, ATP, and the substrate.

-

Add the test compounds at various concentrations to the wells of the 96-well plate.

-

Initiate the kinase reaction by adding the VEGFR-2 enzyme to each well.

-

Incubate the plate at 30°C for 45-60 minutes.

-

Stop the reaction and measure the remaining ATP by adding the Kinase-Glo™ reagent.

-

Measure the luminescence signal using a microplate reader.

-

Calculate the percent inhibition and determine the IC₅₀ value.[13][14]

Conclusion and Future Perspectives

The this compound scaffold and its analogs represent a fertile ground for the discovery of novel therapeutic agents. The synthetic accessibility of this core, coupled with its proven ability to modulate a diverse range of biological targets, underscores its potential in medicinal chemistry. Future research in this area should focus on the development of more selective inhibitors, particularly for kinases and COX enzymes, to minimize off-target effects. Furthermore, a deeper understanding of the pharmacokinetic and pharmacodynamic properties of these compounds will be crucial for their successful translation into clinical candidates. The integration of computational modeling with traditional medicinal chemistry approaches will undoubtedly accelerate the optimization of this versatile scaffold for the treatment of cancer, inflammation, and infectious diseases.

References

-

BPS Bioscience. (n.d.). VEGFR2 (KDR) Kinase Assay Kit. Retrieved from [Link]

-

BPS Bioscience. (n.d.). c-Met Kinase Assay Kit. Retrieved from [Link]

-

BPS Bioscience. (n.d.). VEGFR2(KDR) Kinase Assay Kit. Retrieved from [Link]

-

Chebib, M., et al. (2015). Thiazole derivatives as inhibitors of cyclooxygenases in vitro and in vivo. European Journal of Pharmacology, 754, 1-10. Retrieved from [Link]

-

Farooq, R., et al. (2019). Designing, synthesis and characterization of 2-aminothiazole-4-carboxylate Schiff bases; antimicrobial evaluation against multidrug resistant strains and molecular docking. BMC Chemistry, 13(1), 115. Retrieved from [Link]

-

Shahrasbi, M., et al. (2018). Design, Synthesis and Biological Evaluation of New Imidazo[2,1-b]Thiazole Derivatives as Selective COX-2 Inhibitors. Letters in Drug Design & Discovery, 15(11). Retrieved from [Link]

-

Oniga, S. D., et al. (2020). COX Inhibition Profile and Molecular Docking Studies of Some 2-(Trimethoxyphenyl)-Thiazoles. Molecules, 25(17), 3930. Retrieved from [Link]

-

RSC Publishing. (2024). Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. Retrieved from [Link]

-

ACS Publications. (2023). New Thiazole Carboxamide Derivatives as COX Inhibitors: Design, Synthesis, Anticancer Screening, In Silico Molecular Docking, and ADME Profile Studies. Retrieved from [Link]

-

American University of Beirut. (2015). Thiazole derivatives as inhibitors of cyclooxygenases in vitro and in vivo. Retrieved from [Link]

-

BPS Bioscience. (n.d.). c-Met Kinase Assay Kit. Retrieved from [Link]

-

BPS Bioscience. (n.d.). VEGFR2 (KDR) Kinase Assay Kit. Retrieved from [Link]

- Google Patents. (n.d.). WO2009058728A1 - Thiazole derivatives as protein kinase inhibitors.

-

ResearchGate. (n.d.). MET Kinase Assay. Retrieved from [Link]

-

Taylor & Francis Online. (n.d.). Novel thiosemicarbazides induced apoptosis in human MCF-7 breast cancer cells via JNK signaling. Retrieved from [Link]

-

DergiPark. (2017). Study on the Antimicrobial Effects of Novel Thiazole Derivatives. Retrieved from [Link]

-

HETEROCYCLES. (2022). one-pot synthesis of n-substituted 2-aminothiazole derivatives and in vitro antibacterial. Retrieved from [Link]

-

Bhaskar, L., et al. (2011). N-(Cycloalkylamino)acyl-2-aminothiazole Inhibitors of Cyclin-Dependent Kinase 2. Journal of Medicinal Chemistry, 54(19), 6553-6566. Retrieved from [Link]

-

RSC Publishing. (2024). Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. Retrieved from [Link]

-

MDPI. (2022). Anti-Inflammatory Activity of 1,2-Benzothiazine 1,1-Dioxide Derivatives. Retrieved from [Link]

-

Bartoš, M., et al. (2022). Improving Antimicrobial Activity and Physico-Chemical Properties by Isosteric Replacement of 2-Aminothiazole with 2-Aminooxazole. Pharmaceuticals, 15(5), 580. Retrieved from [Link]

Sources

- 1. semanticscholar.org [semanticscholar.org]

- 2. Human VEGFR-2/KDR(Vascular Endothelial Growth Factor Receptor 2) ELISA Kit - Elabscience® [elabscience.com]

- 3. mdpi.com [mdpi.com]

- 4. Thiazole derivatives as inhibitors of cyclooxygenases in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. scholarworks.aub.edu.lb [scholarworks.aub.edu.lb]

- 6. Design, Synthesis and Biological Evaluation of New Imidazo[2,1-b]Thiazole Derivatives as Selective COX-2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. WO2009058728A1 - Thiazole derivatives as protein kinase inhibitors - Google Patents [patents.google.com]

- 10. Designing, synthesis and characterization of 2-aminothiazole-4-carboxylate Schiff bases; antimicrobial evaluation against multidrug resistant strains and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]

- 11. dergipark.org.tr [dergipark.org.tr]

- 12. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 13. bpsbioscience.com [bpsbioscience.com]

- 14. bpsbioscience.com [bpsbioscience.com]

Unraveling the Enigma: A Technical Guide to the Mechanism of Action of 2-(Piperidin-1-yl)-1,3-thiazole-5-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

The thiazole moiety is a cornerstone in medicinal chemistry, forming the scaffold of numerous compounds with diverse and potent biological activities. This guide focuses on a specific, yet under-characterized molecule: 2-(Piperidin-1-yl)-1,3-thiazole-5-carboxylic acid . While direct pharmacological data on this compound is sparse, its structural features—a 2-substituted aminothiazole core and a 5-carboxylic acid group—are hallmarks of molecules with significant therapeutic potential. This document provides a comprehensive, technically-grounded framework for elucidating its mechanism of action. Drawing upon extensive literature on analogous structures, we will explore the most probable signaling pathways and molecular targets. This guide is designed not as a static review, but as an actionable roadmap for researchers, complete with detailed experimental protocols and data interpretation strategies, to unlock the therapeutic promise of this intriguing molecule.

Introduction: The Thiazole Scaffold and the Promise of a Novel Derivative

The 1,3-thiazole ring is a privileged heterocyclic structure, integral to a wide array of pharmaceuticals and biologically active agents.[1][2] Its prevalence stems from its ability to engage in hydrogen bonding, hydrophobic, and dipole-dipole interactions, making it a versatile pharmacophore. Notably, the 2-aminothiazole subclass has yielded compounds with a broad spectrum of activities, including anticancer, anti-inflammatory, antimicrobial, and central nervous system (CNS) effects.[3][4][5][6]

The subject of this guide, this compound, presents a compelling case for investigation. Its structure combines the established 2-substituted thiazole core with a 5-carboxylic acid moiety, a feature often employed to enhance solubility and provide an additional point of interaction with biological targets.[7] The piperidinyl group at the 2-position, a cyclic amine, distinguishes it from many well-studied 2-aminothiazole derivatives and may confer unique properties regarding target selectivity and pharmacokinetics.

Given the rich pharmacology of its structural relatives, we hypothesize that this compound is likely to exhibit one or more of the following primary mechanisms of action:

-

Antiproliferative Effects: Targeting key regulators of the cell cycle or signal transduction pathways in cancer cells.

-

Anti-inflammatory Activity: Modulating enzymatic pathways involved in the inflammatory cascade.

-

Enzyme Inhibition: Acting as a specific inhibitor of kinases, phosphatases, or other enzymes critical in disease pathogenesis.

This guide will now delve into the experimental methodologies required to systematically investigate these potential mechanisms.

Proposed Mechanism of Action and Investigational Roadmap

Based on the activities of structurally related thiazole derivatives, a logical starting point for the investigation of this compound is its potential as an anticancer agent. Thiazole-containing compounds have demonstrated potent anti-proliferative activity through various mechanisms, including cell cycle arrest and kinase inhibition.[3][8]

Hypothesis 1: Antiproliferative Activity via Cell Cycle Arrest

A significant number of thiazole derivatives exert their anticancer effects by disrupting the normal progression of the cell cycle.[8] We propose that this compound may induce cell cycle arrest, leading to an inhibition of tumor cell proliferation.

The following diagram outlines the workflow for assessing the effect of the compound on the cell cycle of a representative cancer cell line (e.g., MCF-7 for breast cancer, HepG2 for liver cancer).

Caption: Workflow for Western Blot Analysis of Signaling Pathways.

-

Sample Preparation: Following treatment, lyse cells in ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors. Determine protein concentration using a BCA assay.

-

SDS-PAGE: Denature protein lysates by boiling in Laemmli buffer. Load equal amounts of protein (e.g., 20-30 µg) per lane onto a polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or BSA in TBST.

-

Incubate the membrane with primary antibodies against phospho-Akt (Ser473), total Akt, and a loading control (e.g., β-actin) overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection: Wash the membrane again and add an enhanced chemiluminescence (ECL) substrate.

-

Imaging and Analysis: Capture the chemiluminescent signal using an imaging system. Quantify band intensities using densitometry software.

Data Presentation and Interpretation

Quantitative data from the proposed experiments should be summarized in a clear and concise format to facilitate interpretation.

Table 1: Effect of this compound on Cell Cycle Distribution in MCF-7 Cells at 48h

| Treatment Group | Concentration (µM) | % G0/G1 Phase | % S Phase | % G2/M Phase |

| Vehicle Control | 0 | 65.2 ± 3.1 | 20.5 ± 2.5 | 14.3 ± 1.8 |

| Compound X | 1 | 68.9 ± 3.5 | 18.1 ± 2.2 | 13.0 ± 1.6 |

| Compound X | 10 | 78.4 ± 4.2 | 10.3 ± 1.9 | 11.3 ± 1.5 |

| Compound X | 50 | 85.1 ± 4.8 | 5.6 ± 1.1 | 9.3 ± 1.3 |

Data are presented as mean ± SD (n=3). *p < 0.05 compared to vehicle control.

Table 2: Densitometric Analysis of p-Akt/Akt Ratio in HepG2 Cells Treated with this compound for 24h

| Treatment Group | Concentration (µM) | Relative p-Akt/Total Akt Ratio (Normalized to Control) |

| Vehicle Control | 0 | 1.00 ± 0.12 |

| Compound X | 1 | 0.85 ± 0.10 |

| Compound X | 10 | 0.42 ± 0.08 |

| Compound X | 50 | 0.15 ± 0.05 |

Data are presented as mean ± SD (n=3). *p < 0.05 compared to vehicle control.

Concluding Remarks and Future Directions

This guide provides a foundational strategy for elucidating the mechanism of action of this compound. The proposed experiments, focusing on antiproliferative and kinase inhibitory activities, are based on the well-documented pharmacology of the broader thiazole class of compounds. Positive results from these initial studies would warrant a more in-depth investigation, including:

-

Broad-panel kinase screening: To identify specific kinase targets.

-

In vivo studies: Using xenograft models to assess anti-tumor efficacy.

-

Structure-Activity Relationship (SAR) studies: To optimize the compound's potency and selectivity.

-

Investigation of other potential mechanisms: Such as anti-inflammatory and antimicrobial activities, for which thiazole derivatives have also shown promise. [4][5] The systematic approach outlined herein will enable researchers to thoroughly characterize the biological activity of this compound and determine its potential as a novel therapeutic agent.

References

-

Cooper, A. C., et al. (2017). 1-Thiazol-2-yl-N-3-methyl-1H-pyrozole-5-carboxylic acid derivatives as antitumor agents. Bioorganic & Medicinal Chemistry Letters, 27(19), 4573-4577. Available from: [Link]

-

Abdel-Ghani, T. M., et al. (2021). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. Journal of Advanced Research, 28, 143-157. Available from: [Link]

-

Chance, M. R. A., Dirnhuber, P., & Robinson, F. A. (1946). The pharmacology of basic esters of thiazole carboxylic acids. British Journal of Pharmacology and Chemotherapy, 1(3), 153-162. Available from: [Link]

-

Ayati, A., et al. (2021). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Molecules, 26(14), 4319. Available from: [Link]

-

Hassan, L. M., et al. (2022). Thiazole-carboxamide derivatives as potent antioxidant agents with drug-like properties: In vitro, molecular docking, and DFT studies. PLOS ONE, 17(8), e0272728. Available from: [Link]

-

Fershtat, L. L., & Zhilin, E. S. (2021). Three possible ways of the reaction between 2-aminothiazole and electrophiles. Molecules, 26(18), 5585. Available from: [Link]

-

El-Sayed, M. A. A., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1435. Available from: [Link]

-

Scholars Research Library. (n.d.). Biological and medicinal significance of 2-aminothiazoles. Available from: [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Thiazole-carboxamide derivatives as potent antioxidant agents with drug-like properties: In vitro, molecular docking, and DFT studies | PLOS One [journals.plos.org]

- 3. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 2-Aminothiazole: synthesis, biological activities and toxicity_Chemicalbook [chemicalbook.com]

- 5. mdpi.com [mdpi.com]

- 6. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 7. chemimpex.com [chemimpex.com]

- 8. 1-Thiazol-2-yl-N-3-methyl-1H-pyrozole-5-carboxylic acid derivatives as antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

The Medicinal Chemistry of 2-(Piperidin-1-yl)-1,3-thiazole-5-carboxylic Acid: A Technical Guide

Introduction

The thiazole ring is a privileged scaffold in medicinal chemistry, appearing in a multitude of clinically approved drugs and biologically active compounds.[1][2] Its unique electronic properties and ability to engage in various non-covalent interactions have made it a cornerstone in the design of novel therapeutics. When substituted at the 2- and 5-positions, the 1,3-thiazole core offers a versatile platform for modulating pharmacological activity. This guide provides an in-depth technical overview of "2-(Piperidin-1-yl)-1,3-thiazole-5-carboxylic acid," a molecule of significant interest for researchers and drug development professionals. We will explore its synthesis, potential therapeutic applications based on structure-activity relationships (SAR) of related compounds, and key experimental protocols for its evaluation.

Molecular Overview and Physicochemical Properties

This compound is a heterocyclic compound featuring a central thiazole ring, a piperidine moiety at the 2-position, and a carboxylic acid group at the 5-position. The presence of both a basic piperidine and an acidic carboxylic acid suggests the molecule is zwitterionic at physiological pH.

| Property | Value | Source |

| Molecular Formula | C9H12N2O2S | [3] |

| Molecular Weight | 212.27 g/mol | [3] |

| Predicted Boiling Point | 404.8 ± 37.0 °C | [3] |

| Predicted Density | 1.352 ± 0.06 g/cm³ | [3] |

| Predicted pKa | 2.43 ± 0.10 | [3] |

Synthetic Pathways

While a specific, detailed synthesis for this compound is not extensively reported in peer-reviewed literature, a plausible and efficient synthetic route can be designed based on established methods for the synthesis of 2-substituted thiazole-5-carboxylates. A common and effective approach involves the Hantzsch thiazole synthesis or variations thereof.

A proposed synthetic workflow is outlined below:

Caption: Proposed synthetic workflow for the target molecule.

Detailed Experimental Protocol (Proposed)

Step 1: Synthesis of Ethyl 2-(piperidin-1-yl)thiazole-5-carboxylate

-

To a solution of ethyl 2-chloro-3-oxopropanoate (1.0 eq) in absolute ethanol, add piperidine-1-carbothioamide (1.0 eq).

-

The reaction mixture is heated to reflux and stirred for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.

-

The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexane gradient) to yield the desired ethyl 2-(piperidin-1-yl)thiazole-5-carboxylate.

Step 2: Saponification to this compound

-

The purified ethyl 2-(piperidin-1-yl)thiazole-5-carboxylate (1.0 eq) is dissolved in a mixture of tetrahydrofuran (THF) and water.

-

An excess of lithium hydroxide (LiOH) (e.g., 2-3 eq) is added, and the mixture is stirred at room temperature for 12-16 hours.

-

The reaction is monitored by TLC until the starting material is consumed.

-

The THF is removed under reduced pressure, and the aqueous solution is acidified to a pH of approximately 3-4 with a dilute acid (e.g., 1N HCl).

-

The resulting precipitate is collected by filtration, washed with cold water, and dried under vacuum to afford the final product, this compound.

Medicinal Chemistry Insights and Potential Applications

The structural motifs present in this compound suggest several potential avenues for medicinal chemistry exploration. The 2-aminothiazole scaffold, a close analog, is a well-established pharmacophore with a broad range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.

Anticancer Potential

Numerous 2-aminothiazole derivatives have been investigated as potent anticancer agents. For instance, a series of 2-amino-thiazole-5-carboxylic acid phenylamide derivatives have shown significant antiproliferative effects on human K563 leukemia cells.[4] The mechanism of action for many of these compounds involves the inhibition of various protein kinases that are crucial for cancer cell proliferation and survival. The piperidine moiety in our target molecule can be envisioned to occupy a similar vector space as the substituted phenylamides in these active compounds, potentially interacting with hydrophobic pockets in the kinase binding sites.

Caption: Potential interactions within a kinase active site.

Histamine H3 Receptor Antagonism

A study on a series of 2-(1,4'-bipiperidin-1'-yl)thiazolopyridines revealed their potential as histamine H3 receptor antagonists.[5] The histamine H3 receptor is a presynaptic autoreceptor that modulates the release of histamine and other neurotransmitters in the central nervous system. Antagonists of this receptor are being investigated for the treatment of various neurological and psychiatric disorders, including Alzheimer's disease, attention deficit hyperactivity disorder (ADHD), and schizophrenia. The 2-(piperidin-1-yl)thiazole core of our molecule of interest is a key structural feature in these H3 antagonists, suggesting that it may also exhibit activity at this target.

Antimicrobial Activity

The thiazole ring is a component of several clinically used antimicrobial agents, such as sulfathiazole.[4] The incorporation of a piperidine ring can enhance the lipophilicity of the molecule, which may improve its ability to penetrate bacterial cell membranes. Furthermore, the carboxylic acid group could be crucial for interacting with specific targets within the bacterial cell.

Structure-Activity Relationship (SAR) Considerations

Based on the broader class of 2-substituted thiazoles, several SAR trends can be inferred for this compound:

-

The 2-Position Substituent: The nature of the substituent at the 2-position of the thiazole ring is critical for biological activity. The piperidine ring, being a cyclic secondary amine, provides a basic center and a lipophilic character. Modifications to the piperidine ring, such as substitution or replacement with other cyclic amines (e.g., morpholine, piperazine), would likely have a significant impact on potency and selectivity for different biological targets.

-